molecular formula C12H18ClN B2821523 3-Methyl-3-phenylpiperidine;hydrochloride CAS No. 19733-24-5

3-Methyl-3-phenylpiperidine;hydrochloride

Cat. No.: B2821523
CAS No.: 19733-24-5
M. Wt: 211.73
InChI Key: SUFITMXHPZQMMW-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylpiperidine;hydrochloride is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic hydrogenation processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylpiperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .

Scientific Research Applications

3-Methyl-3-phenylpiperidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-phenylpiperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-methyl-3-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFITMXHPZQMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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